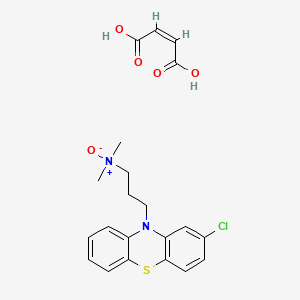

Chlorpromazine N-Oxide Maleic Acid Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlorpromazine N-Oxide Maleic Acid Salt is a derivative of chlorpromazine, a phenothiazine antipsychotic. This compound is known for its applications in various fields, including neurology and analytical chemistry. Chlorpromazine itself is widely used to treat conditions such as schizophrenia, bipolar disorder, and severe behavioral problems in children .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Chlorpromazine N-Oxide Maleic Acid Salt involves the oxidation of chlorpromazine to form chlorpromazine N-oxide, followed by the reaction with maleic acid to form the salt. The oxidation process typically uses oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .

化学反応の分析

Types of Reactions: Chlorpromazine N-Oxide Maleic Acid Salt undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert the N-oxide back to the parent chlorpromazine compound.

Substitution: The phenothiazine ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of chlorpromazine N-oxide .

科学的研究の応用

Chlorpromazine N-Oxide Maleic Acid Salt has several scientific research applications:

Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.

Biology: Studied for its effects on cellular processes and its potential use in biological assays.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications in treating neurological disorders.

作用機序

The mechanism of action of Chlorpromazine N-Oxide Maleic Acid Salt is primarily related to its parent compound, chlorpromazine. Chlorpromazine acts as a dopamine receptor antagonist, blocking the postsynaptic mesolimbic dopaminergic receptors in the brain. This action helps in reducing psychotic symptoms and stabilizing mood. Additionally, chlorpromazine has antihistaminergic and antiserotonergic effects, contributing to its overall pharmacological profile .

類似化合物との比較

Chlorpromazine: The parent compound, widely used as an antipsychotic.

Promazine: Another phenothiazine derivative with similar antipsychotic properties.

Thioridazine: A phenothiazine antipsychotic with a similar mechanism of action but different side effect profile.

Uniqueness: Chlorpromazine N-Oxide Maleic Acid Salt is unique due to its specific chemical structure, which combines the properties of chlorpromazine N-oxide and maleic acid. This combination enhances its stability and solubility, making it a valuable compound for various research and industrial applications .

生物活性

Chlorpromazine N-Oxide Maleic Acid Salt (CPZ-N-Oxide) is a derivative of chlorpromazine, a well-established phenothiazine antipsychotic. This compound has garnered attention due to its potential biological activities, which include antipsychotic effects, antiemetic properties, and interactions with various neurotransmitter systems. This article reviews the biological activity of CPZ-N-Oxide, including its pharmacological profile, synthesis methods, and relevant case studies.

- Molecular Formula : C17H19ClN2OS

- Molecular Weight : Approximately 450.94 g/mol

- Appearance : Pale yellow solid

- Melting Point : Exceeds 118°C

CPZ-N-Oxide exhibits biological activity primarily through its interaction with dopamine receptors in the central nervous system (CNS). Similar to chlorpromazine, it acts as an antagonist at the D2 dopamine receptor, which is crucial for its antipsychotic effects. Additionally, CPZ-N-Oxide may influence serotonin and histamine receptors, contributing to its anxiolytic and sedative properties.

Table 1: Comparison of Chlorpromazine and Its Derivatives

| Compound | Antipsychotic Activity | Antiemetic Activity | Additional Properties |

|---|---|---|---|

| Chlorpromazine | Yes | Yes | Sedative |

| Chlorpromazine N-Oxide | Yes | Yes | Potential psychoactive effects |

| Promethazine | No | Yes | Antihistamine |

Antipsychotic Effects

Research indicates that CPZ-N-Oxide retains significant antipsychotic properties, making it effective in alleviating symptoms of schizophrenia and other psychotic disorders. Its ability to antagonize dopamine receptors plays a critical role in this effect.

Antiemetic Properties

CPZ-N-Oxide also demonstrates antiemetic capabilities, making it suitable for treating nausea and vomiting associated with various medical conditions. This property is particularly beneficial in clinical settings where patients undergo chemotherapy or surgery.

Psychoactive Properties

Emerging studies suggest that CPZ-N-Oxide may possess its own psychoactive effects. Investigations into its interaction with dopamine receptors indicate that it could contribute to the therapeutic effects observed with chlorpromazine administration. However, further research is necessary to delineate these effects fully.

Synthesis Methods

The synthesis of CPZ-N-Oxide typically involves oxidation processes that modify the chlorpromazine structure while retaining its core pharmacological properties. The following steps outline a common synthetic pathway:

- Starting Material : Chlorpromazine.

- Oxidation Reaction : Treatment with appropriate oxidizing agents to form the N-oxide derivative.

- Formation of Maleic Acid Salt : Reaction with maleic acid to produce the final salt form.

This method ensures high purity and stability of the compound while maintaining its desired pharmacological characteristics .

Case Study 1: Pharmacokinetics

A study investigating the pharmacokinetics of chlorpromazine and its metabolites highlighted the utility of CPZ-N-Oxide as a biomarker for monitoring treatment adherence in patients receiving chlorpromazine therapy. The presence of CPZ-N-Oxide in biological samples such as blood or urine can confirm chlorpromazine administration.

Case Study 2: Neurotransmitter Interaction

In vitro studies have demonstrated that CPZ-N-Oxide interacts with various neurotransmitter systems beyond dopamine receptors. This includes potential modulation of serotonin and histamine pathways, which may enhance its therapeutic profile in treating anxiety-related disorders.

特性

IUPAC Name |

(Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS.C4H4O4/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYYKWIEAVRKDQ-BTJKTKAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。